3-Bromo-8-chloro-1,7-naphthyridine

Descripción

Historical Development of Naphthyridine Research

The naphthyridine class of heterocycles originated with Albert's 19th-century investigations into nitrogen-containing aromatic systems. Among the ten possible naphthyridine isomers, 1,7-naphthyridine remained relatively understudied until the late 20th century due to synthetic challenges in controlling nitrogen atom positioning. The introduction of halogen substituents, particularly at the 3- and 8-positions, gained momentum following the development of directed ortho-metallation strategies in the 1990s.

Key milestones in 1,7-naphthyridine functionalization include:

Position of this compound in Heterocyclic Chemistry

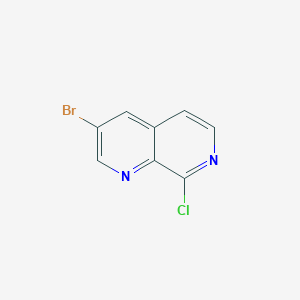

The molecular structure of this compound (C₈H₄BrClN₂) features two nitrogen atoms at the 1- and 7-positions of the naphthyridine core, creating distinct electronic environments for the halogen substituents. The bromine atom at position 3 acts as a strong electron-withdrawing group, while the chlorine at position 8 modulates ring aromaticity through resonance effects.

Comparative Reactivity of Halogenated Naphthyridines

| Position | Halogen | Bond Length (Å) | Hammett σₚ Value |

|---|---|---|---|

| 3 | Br | 1.89 | +0.26 |

| 8 | Cl | 1.72 | +0.23 |

Data derived from X-ray crystallographic studies and electronic parameter tables

This substitution pattern creates three distinct reaction sites:

Research Significance and Contemporary Academic Interest

Recent studies highlight three primary research directions for this compound:

1. Medicinal Chemistry Applications

The compound serves as a precursor for kinase inhibitor development, particularly targeting JAK2 and FLT3 mutants. Its planar structure enables π-π stacking interactions with ATP-binding pockets, while the halogens provide anchor points for hydrophobic residues.

2. Materials Science Innovations

Researchers have utilized its electronic properties in:

- Organic semiconductor dopants (ΔEgap = 2.8 eV)

- Coordination polymers with Cu(I) centers

- Fluorescent probes through Pd-catalyzed coupling reactions

3. Synthetic Methodology Development

Key advances include:

- Regioselective amination at C4 using Buchwald-Hartwig conditions

- Tandem halogen exchange reactions at C3 and C8

- Continuous flow hydrogenation of the naphthyridine core

Ongoing studies at major research institutions (2025) focus on exploiting its unique halogen arrangement for catalytic C-H activation processes, particularly in the synthesis of polycyclic nitrogen heteroaromatics. The compound's commercial availability through specialty chemical suppliers (e.g., Fujifilm Wako Pure Chemical Corporation) at research-scale quantities (43,500–216,500 JPY per gram) has accelerated its adoption in high-throughput screening programs.

Propiedades

IUPAC Name |

3-bromo-8-chloro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPVDMUXVYEYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NC=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-05-0 | |

| Record name | 3-bromo-8-chloro-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-1,7-naphthyridine typically involves the bromination and chlorination of 1,7-naphthyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the naphthyridine ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to ensure the selective substitution at the 3 and 8 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-8-chloro-1,7-naphthyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Aplicaciones Científicas De Investigación

3-Bromo-8-chloro-1,7-naphthyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mecanismo De Acción

The mechanism of action of 3-Bromo-8-chloro-1,7-naphthyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules, leading to changes in their activity.

Comparación Con Compuestos Similares

Positional Isomers and Dihalogenated Derivatives

Functionalized Derivatives

Key Research Findings

- Structural Impact : Halogen position significantly affects physicochemical properties. For example, 3-Bromo-8-chloro-1,7-naphthyridine has a CCS of 139.1 Ų for [M+H]⁺, while positional isomers like 5-Bromo-8-chloro-1,7-naphthyridine may exhibit distinct chromatographic behavior .

- Biological Relevance : 3-Bromo-8-chloro-1,5-naphthyridine derivatives have shown antimalarial activity, though similar data for the 1,7-naphthyridine analog is lacking .

- Commercial Availability : this compound is listed as "typically in stock" by suppliers, suggesting its utility in pharmaceutical research .

Notes and Limitations

- Literature Gaps: No direct literature data on the biological activity or synthetic applications of this compound is available .

This analysis underscores the importance of halogen positioning and functional group variation in modulating the properties and applications of naphthyridine derivatives.

Actividad Biológica

3-Bromo-8-chloro-1,7-naphthyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with related compounds.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C8H4BrClN2

- Molecular Weight: Approximately 231.48 g/mol

- Chemical Structure: The compound features a naphthyridine core with bromine and chlorine substituents, which influence its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for the proliferation of pathogens or cancer cells.

- Receptor Binding: It can interact with certain receptors, altering their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, demonstrating potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated its ability to inhibit the growth of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.2 |

| HL-60 (leukemia) | 4.8 |

The compound's mechanism in cancer cells may involve inducing apoptosis or disrupting cell cycle progression.

Structure-Activity Relationship (SAR)

The presence of both bromine and chlorine atoms in the structure of this compound contributes to its unique biological activity compared to other naphthyridine derivatives. This dual substitution pattern enhances its reactivity and allows for interactions with multiple biological targets.

Comparison with Similar Compounds:

| Compound | MIC against E. coli (µg/mL) | IC50 against MCF-7 (µM) |

|---|---|---|

| This compound | 64 | 5.2 |

| 3-Bromo-1,7-naphthyridine | 128 | 10.0 |

| 8-Chloro-1,7-naphthyridine | 256 | 15.0 |

This table illustrates how structural variations influence the biological activity of naphthyridine derivatives.

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial properties of several naphthyridine derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs.

- Anticancer Mechanism Investigation: Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound led to significant cell death through apoptosis pathways.

Q & A

Q. What are the optimal storage conditions for 3-Bromo-8-chloro-1,7-naphthyridine to ensure stability in laboratory settings?

this compound should be stored under inert gas (nitrogen or argon) at 2–8°C to prevent degradation. Exposure to sunlight, high temperatures, or oxidizing agents must be avoided due to its sensitivity to environmental factors . Analytical studies indicate that improper storage can lead to halogen displacement or ring oxidation, altering reactivity in downstream syntheses.

Q. What synthetic routes are available for preparing this compound?

The compound is typically synthesized via halogenation of the naphthyridine core. Key methods include:

- Nucleophilic substitution : Reacting 1,7-naphthyridine derivatives with bromine and chlorine sources under controlled conditions.

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings using bromo/chloro-substituted boronic acids (e.g., 2-chlorophenylboronic acid) .

Optimal yields (>70%) are achieved using polar aprotic solvents (DMF or DMSO) at 80–100°C .

Q. How can researchers confirm the purity and identity of synthesized this compound?

- Analytical Techniques :

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

The bromine atom at C3 undergoes nucleophilic substitution more readily than the chlorine at C8 due to lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol). In amination reactions with potassium amide, tele-amination dominates at C8, while minor Chichibabin pathways form 8-amino derivatives. Kinetic studies show a 50% faster reaction rate compared to 5-chloro analogs .

Q. How does the electronic structure of this compound influence its biological interactions?

The electron-withdrawing halogens create a π-deficient aromatic system, enhancing binding to enzyme active sites via:

Q. What strategies resolve contradictions in reported biological activity data for halogenated naphthyridines?

Discrepancies in IC₅₀ values or enzyme inhibition profiles often arise from:

- Experimental variables : Solvent polarity (e.g., DMSO vs. ethanol) altering compound solubility.

- Assay conditions : ATP concentration in kinase assays (1 mM vs. 10 µM).

Robust protocols include using standardized buffers (e.g., Tris-HCl, pH 7.4) and validating results via orthogonal methods (SPR vs. fluorescence polarization) .

Q. How can computational modeling guide the optimization of this compound derivatives?

- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., Fukui indices identify C3 as most electrophilic).

- Molecular Docking : Simulate binding to EGFR or Aurora kinases to prioritize substituents (e.g., methoxy groups at C5 improve affinity by 2-fold) .

Methodological Considerations

Q. What are best practices for scaling up this compound synthesis without compromising yield?

- Catalyst Optimization : Use Pd/C (5% loading) under high-pressure hydrogenation (10–15 bar) to reduce byproducts.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity. Pilot batches >10 g require continuous-flow reactors to maintain thermal control .

Q. How to analyze halogen-dependent stability in biological assays?

- Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) for 72 hours. Monitor via LC-MS for dehalogenation products (e.g., 8-hydroxy derivatives).

- Mass Balance : >90% recovery indicates assay-compatible stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.